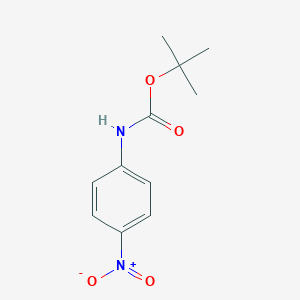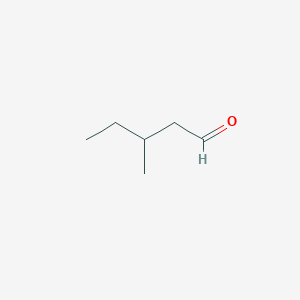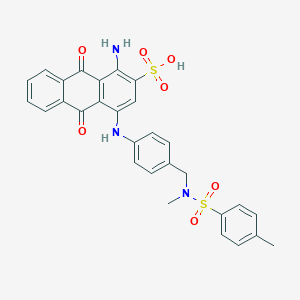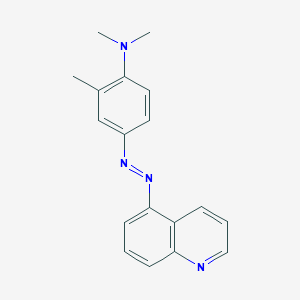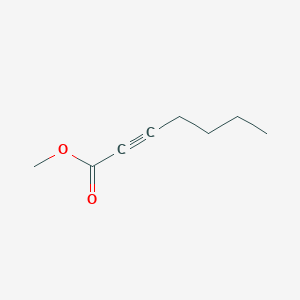
Methyl hept-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hept-2-ynoate is a chemical compound that belongs to the family of alkynes. It is a colorless, oily liquid with a fruity odor. Methyl hept-2-ynoate has various applications in the field of scientific research, including as a reagent for organic synthesis, a flavoring agent, and a pheromone for insect control.
Mécanisme D'action
Methyl hept-2-ynoate has been found to have various mechanisms of action, including as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Methyl hept-2-ynoate has also been found to have antimicrobial and antifungal properties.
Effets Biochimiques Et Physiologiques
Methyl hept-2-ynoate has been found to have various biochemical and physiological effects, including as a potent inhibitor of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft and cause various neurological effects. Methyl hept-2-ynoate has also been found to have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl hept-2-ynoate has various advantages and limitations for lab experiments. One advantage is that it is a readily available reagent for organic synthesis. However, one limitation is that it can be toxic and hazardous to handle, and proper safety precautions must be taken.
Orientations Futures
There are various future directions for the use of methyl hept-2-ynoate in scientific research. One direction is the development of new synthetic methods for the production of methyl hept-2-ynoate and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders and cancer. Furthermore, the use of methyl hept-2-ynoate as a pheromone for insect control could be further explored.
Méthodes De Synthèse
Methyl hept-2-ynoate can be synthesized through various methods, including the reaction of hept-2-yn-1-ol with methanesulfonyl chloride, the reaction of hept-2-yn-1-ol with methyl chloroformate, and the reaction of hept-2-yn-1-ol with trimethylsilyl trifluoromethanesulfonate.
Applications De Recherche Scientifique
Methyl hept-2-ynoate has been widely used in scientific research as a reagent for organic synthesis. It can be used in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Methyl hept-2-ynoate has also been used as a flavoring agent in the food industry and as a pheromone for insect control.
Propriétés
Numéro CAS |
18937-78-5 |
|---|---|
Nom du produit |
Methyl hept-2-ynoate |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl hept-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 |
Clé InChI |
IATZLNCRIIUXJM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)OC |
SMILES canonique |
CCCCC#CC(=O)OC |
Autres numéros CAS |
18937-78-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



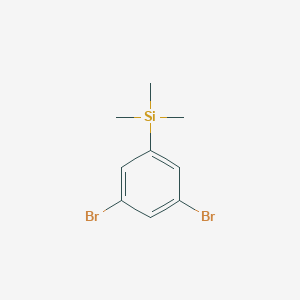
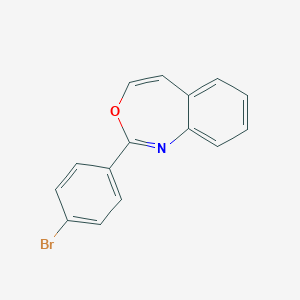
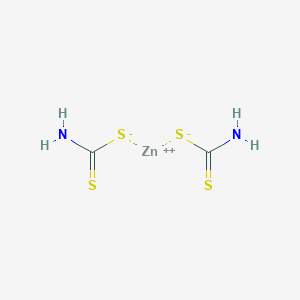
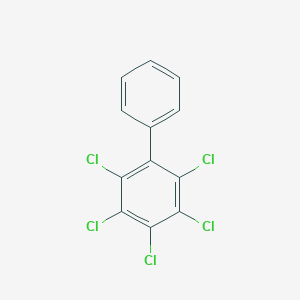
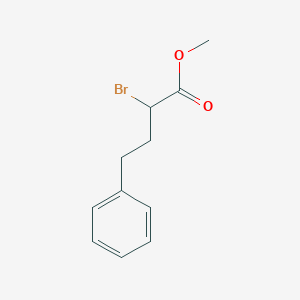
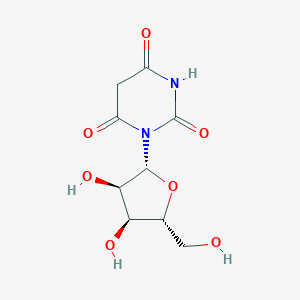
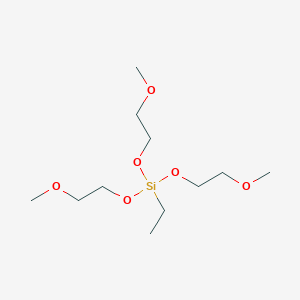
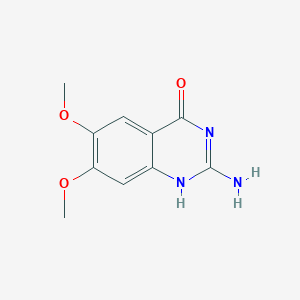

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
